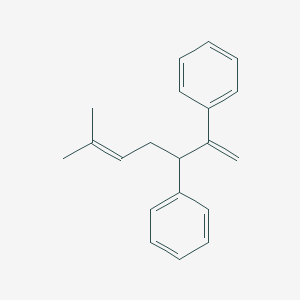
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide is an organic compound with a unique structure that includes a cyclodecyl ring substituted with a methyl group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide can be synthesized through the reaction of 1-methylcyclodecanol with dimethylamine and acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide bond. The general reaction scheme is as follows:
Starting Materials: 1-methylcyclodecanol, dimethylamine, acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent (e.g., toluene) for several hours.
Purification: The product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include:
Reactant Mixing: Continuous mixing of 1-methylcyclodecanol, dimethylamine, and acetic anhydride.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Product Isolation: Using distillation columns for separation and purification.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethyl-2-(1-methylcyclodecyl)amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its polar nature.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The acetamide moiety plays a crucial role in binding to active sites, while the cyclodecyl ring provides steric effects that influence the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylacetamide: A simpler analog without the cyclodecyl ring.
N,N-Dimethylformamide: Similar in structure but with a formyl group instead of an acetamide.
N-Methyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a cyclodecyl ring.
Uniqueness
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide is unique due to its cyclodecyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific molecular interactions are required, such as in drug design and catalysis.
Propiedades
Número CAS |
823213-79-2 |
|---|---|
Fórmula molecular |
C15H29NO |
Peso molecular |
239.40 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(1-methylcyclodecyl)acetamide |
InChI |
InChI=1S/C15H29NO/c1-15(13-14(17)16(2)3)11-9-7-5-4-6-8-10-12-15/h4-13H2,1-3H3 |
Clave InChI |
IGVDKJBYEWYCDV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCCCCCC1)CC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)




![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)

![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)

![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)


